1-(2-Chloro-6-methoxyphenyl)ethanone
Overview
Description
Molecular Structure Analysis
The molecular structure of 1-(2-Chloro-6-methoxyphenyl)ethanone can be deduced from its name. It likely contains a ketone group (ethanone) attached to a phenyl ring, which in turn has a chlorine atom (chloro) and a methoxy group (methoxy) attached at the 2nd and 6th positions respectively .Scientific Research Applications
Synthesis and Structural Characterization
Synthesis of Aromatic Hydrazone Compounds
Tian Xiao-xue (2011) synthesized a new aromatic hydrazone by reacting 4-methoxyphenyl ethyl ketone with 4-chlorobenzoyl hydrazine. The compound was characterized by elemental analysis and X-ray diffraction, demonstrating its application in creating complex molecules for further research studies Tian Xiao-xue, 2011.
Chemistry of Methoxychlor Derivatives
W. H. Baarschers and J. Vukmanich (1986) explored the chemistry of methoxychlor derivatives, providing insights into their preparation and solubility characteristics. This research underscores the chemical versatility of methoxychlor-related compounds, offering a foundation for further studies on their environmental and biological impacts W. H. Baarschers & J. Vukmanich, 1986.
Biological Evaluation and Chemical Reactions
Antimicrobial Activity
V.M. Sherekar, N.S. Padole, and K.P. Kakade (2022) conducted a study on the synthesis, characterization, and biological evaluation of chloro-hydroxynapthalene-2-yl derivatives. This research highlights the antimicrobial potential of compounds synthesized from chloro-hydroxynapthalene-2-yl, demonstrating the biological relevance of such chemical structures V.M. Sherekar et al., 2022.
Isoflavone and Heterocycle Formation
V. Moskvina, S. Shilin, and Volodymir P. Khilya (2015) developed an effective approach to synthesize isoflavones and heterocycles, demonstrating the utility of chlorophenyl derivatives in creating biologically relevant molecules. This study exemplifies the compound's role in advancing organic synthesis methodologies V. Moskvina et al., 2015.
Environmental and Pharmacological Insights
Reductive Dechlorination by Human Intestinal Bacterium
Y. Yim et al. (2008) investigated the reductive dechlorination of methoxychlor by Eubacterium limosum, providing valuable insights into the metabolic fate of environmental contaminants within the human gut. This research underscores the environmental and health implications of chlorinated organic compounds Y. Yim et al., 2008.
Platelet Aggregation Inhibitory Activity
K. G. Akamanchi, P. Padmawar, UM Thatte, N. Rege, and S. A. Dahanukar (1999) synthesized and evaluated the platelet aggregation inhibitory activity of paeonol and its analogues. The study highlights the pharmacological potential of derivatives synthesized from methoxyphenyl ethanone, suggesting avenues for developing therapeutic agents K. G. Akamanchi et al., 1999.
Safety and Hazards
While specific safety and hazard information for 1-(2-Chloro-6-methoxyphenyl)ethanone is not available, it’s generally advisable to handle all chemical compounds with care. This includes avoiding dust formation, not breathing in mist, gas, or vapors, avoiding contact with skin and eyes, and using personal protective equipment .
Properties
IUPAC Name |
1-(2-chloro-6-methoxyphenyl)ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClO2/c1-6(11)9-7(10)4-3-5-8(9)12-2/h3-5H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BTNKHLHHSHJZHD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C=CC=C1Cl)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70856117 | |
Record name | 1-(2-Chloro-6-methoxyphenyl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70856117 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
881883-32-5 | |
Record name | 1-(2-Chloro-6-methoxyphenyl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70856117 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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